molecular formula C6H3N5O6 B14263075 2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide CAS No. 134317-89-8

2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide

Cat. No.: B14263075
CAS No.: 134317-89-8
M. Wt: 241.12 g/mol
InChI Key: BVDASPNCUVQDAE-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide is a chemical compound with the molecular formula C6H3N5O6. It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 2,1,3-benzoxadiazol-5-amine with nitric acid under controlled conditions to introduce nitro groups at the 4 and 6 positions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the electronic properties of the compound and enabling it to interact with biological molecules. The benzoxadiazole ring system can also facilitate binding to specific sites on proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzoxadiazol-4-amine, 5,7-dinitro-, 3-oxide
  • 2,1,3-Benzoxadiazol-5-amine hydrochloride
  • Benzofuroxan
  • 2,1,3-Benzothiadiazole

Uniqueness

2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. The presence of both nitro and amine groups on the benzoxadiazole ring allows for a wide range of chemical modifications and applications .

Properties

CAS No.

134317-89-8

Molecular Formula

C6H3N5O6

Molecular Weight

241.12 g/mol

IUPAC Name

4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-amine

InChI

InChI=1S/C6H3N5O6/c7-4-2(9(12)13)1-3-5(6(4)10(14)15)8-17-11(3)16/h1H,7H2

InChI Key

BVDASPNCUVQDAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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